molecular formula C10H15F2NO2 B2650162 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one CAS No. 2093871-60-2

1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one

Cat. No. B2650162
M. Wt: 219.232
InChI Key: QAUGUVLOVUPMNO-UHFFFAOYSA-N
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Description

Start by identifying the functional groups and the overall structure of the molecule. This will give you an idea of its chemical nature.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Pharmacokinetics and Tolerance

The pharmacokinetics and tolerance of a compound structurally similar to 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one, known as DU-6859a, have been extensively studied. DU-6859a has shown good tolerance in human subjects, with rapid absorption and a dose-dependent increase in concentration in serum. The drug has demonstrated good tissue penetration, evidenced by its distribution volume exceeding 1 liter/kg. Notably, the compound was well-tolerated at all doses in a clinical study, showcasing its potential for safe human use in various therapeutic applications (Nakashima et al., 1995).

Use in Treating Tremor

A study on 1-Octanol, which shares a part of the structural motif with 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one, revealed its potential to significantly reduce tremor amplitude in patients with essential tremor (ET). This study indicated that such compounds could be well-tolerated and safe for treating ET, encouraging further investigation into similar compounds for their therapeutic potential (Bushara et al., 2004).

Antipsychotic-like Activity

A related compound, (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC), exhibited unexpected antipsychotic-like activity. It effectively inhibited conditioned avoidance responding and dopamine receptor agonist-induced behavior, without inducing side effects like catalepsy, tremor, or salivation. This finding suggests the potential of structurally similar compounds to be used in the treatment of psychiatric disorders, highlighting a promising therapeutic application for 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one (Bymaster et al., 1998).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(5-azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c11-9(12)15-6-8(14)13-5-1-2-10(7-13)3-4-10/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUGUVLOVUPMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CN(C1)C(=O)COC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one

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